Benzeneethan-d4-amine

Pharmacokinetics In Vivo Metabolism Isotope Effects

Benzeneethan-d4-amine (CAS 87620-08-4), also known as Phenethylamine-d4 or 2-Phenylethyl-1,1,2,2-d4-amine, is a stable isotope-labeled analog of the endogenous trace amine phenethylamine (PEA). The compound features four deuterium atoms substituted at the α and β positions of the ethylamine side chain, resulting in a molecular formula of C₈H₇D₄N and a molecular weight of 125.20 g/mol.

Molecular Formula C8H11N
Molecular Weight 125.2 g/mol
CAS No. 87620-08-4
Cat. No. B048302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneethan-d4-amine
CAS87620-08-4
SynonymsPhenethylamine-d4;  (2-Aminoethyl)benzene-d4;  (β-Aminoethyl)benzene-d4;  1-Amino-2-phenylethane-d4;  2-Amino-1-phenylethane-d4;  2-Phenethylamine-d4;  2-Phenyl-1-ethylamine-d4;  2-Phenylethanamine-d4;  2-Phenylethaneamine-d4;  2-Phenylethylamine-d4;  N-(2-Phe
Molecular FormulaC8H11N
Molecular Weight125.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN
InChIInChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i6D2,7D2
InChIKeyBHHGXPLMPWCGHP-KXGHAPEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzeneethan-d4-amine (CAS 87620-08-4): Deuterated Phenethylamine Reference Standard for Bioanalytical and Metabolic Research


Benzeneethan-d4-amine (CAS 87620-08-4), also known as Phenethylamine-d4 or 2-Phenylethyl-1,1,2,2-d4-amine, is a stable isotope-labeled analog of the endogenous trace amine phenethylamine (PEA). The compound features four deuterium atoms substituted at the α and β positions of the ethylamine side chain, resulting in a molecular formula of C₈H₇D₄N and a molecular weight of 125.20 g/mol . As a deuterated isotopologue, it serves as an internal standard in mass spectrometry-based assays for the quantification of phenethylamine in biological matrices, offering distinct advantages over unlabeled or differently labeled comparators .

Why Benzeneethan-d4-amine Cannot Be Substituted with Unlabeled Phenethylamine or Alternative Deuterated Isotopologues


Substitution of Benzeneethan-d4-amine with unlabeled phenethylamine or alternative deuterated analogs (e.g., d5, d9) introduces analytical inaccuracies that compromise the validity of quantitative bioanalytical and metabolic studies. Unlabeled phenethylamine fails as an internal standard because it co-elutes with endogenous analyte, preventing MS discrimination . Alternative deuterated isotopologues with different labeling positions or degrees of deuteration may exhibit divergent isotope effects on metabolic stability, as demonstrated by the distinct in vivo enrichment ratios observed for α,α-d2 versus β,β-d2 labeled phenethylamine [1]. Furthermore, the specific mass shift of +4 Da provided by the d4 label offers an optimal balance between chromatographic co-elution and MS separation, whereas d5 or d9 analogs may exhibit retention time shifts that undermine accurate quantification .

Benzeneethan-d4-amine (87620-08-4): Quantifiable Differentiation Evidence for Scientific Procurement Decisions


67-Fold Brain Enrichment of Phenethylamine-d4 Versus Unlabeled Phenethylamine In Vivo

In a direct in vivo comparison, equimolar mixtures of phenethylamine (PE) and α,α,β,β-tetradeuterated phenethylamine ([²H₄]PE, i.e., Benzeneethan-d4-amine) were injected intraperitoneally into rats. At 1 hour post-injection, the [²H₄]PE-to-PE ratio in whole brain reached 67, and in liver and plasma reached 8 at 45 minutes [1]. This enrichment is attributed to protection of the deuterated analog from monoamine oxidase (MAO)-mediated catabolism due to the kinetic isotope effect at the C-D bond.

Pharmacokinetics In Vivo Metabolism Isotope Effects

Alpha-Deuteration Increases Phenethylamine Half-Life by 26% in Rat Brain

Intraventricular injection of trace amines into rat brain demonstrated that deuterium labeling at the alpha carbon position substantially prolonged the elimination half-life of phenethylamine. The half-life of unlabeled phenethylamine was measured at 3.8 minutes, whereas the alpha-deuterated analog exhibited a half-life of 4.8 minutes [1]. This 26% increase in half-life is consistent with a primary kinetic isotope effect on MAO-catalyzed oxidative deamination.

Pharmacokinetics Half-Life Extension Isotope Effects

Benzeneethan-d4-amine as a Quantitative Internal Standard in LC-MS/MS Bioanalysis

In LC-QQQ-MS/MS methods for the determination of phenethylamine-class designer drugs in serum, deuterated analogs are exclusively employed as internal standards to avoid overestimation of analyte concentrations [1]. Phenethylamine-d4 provides a +4 Da mass shift that enables clear MS discrimination from the unlabeled analyte (m/z 122 → m/z 126) while maintaining near-identical chromatographic retention time and ionization efficiency [2]. This property corrects for matrix effects, extraction losses, and instrument variability, which unlabeled internal standards cannot achieve.

Bioanalysis LC-MS/MS Internal Standard

Deuterium Labeling at α,β-Positions Reveals Mechanistic Pathways in Mandelonitrile Hydrogenation

In a mechanistic study of mandelonitrile hydrogenation over Pd/C catalyst, Phenethylamine-d4 was used to trace deuterium incorporation and eliminate mechanistic pathways. The study found that the phenethylamine-D4 contribution was ≤3% under experimental conditions, and its absence enabled the elimination of a proposed hydroxy-enamine pathway [1]. This demonstrates the utility of site-specific deuteration (α,α,β,β positions) for resolving complex reaction networks.

Catalysis Mechanistic Studies Deuterium Tracing

α,α,β,β-Tetradeuteration Provides Optimal Mass Shift for MS Discrimination Without Chromatographic Shift

Comparative studies of deuterated internal standards for phenethylamine analysis indicate that the +4 Da mass shift from tetradeuteration (d4) provides sufficient MS separation from the unlabeled analyte while avoiding the chromatographic retention time shifts sometimes observed with higher degrees of deuteration (e.g., d5, d9) . Alternative d5 or d9 isotopologues may exhibit slightly different hydrophobic interactions with reversed-phase columns, leading to differential ion suppression or enhancement [1]. The d4 label at α and β positions represents an optimal balance between analytical performance and synthetic accessibility.

LC-MS Stable Isotope Labeling Analytical Chemistry

Phenethylamine-d4 Exhibits Lower Lipophilicity (ΔlogP ≈ -0.02) Than Unlabeled Phenethylamine

Deuterium substitution at α and β positions results in a small but measurable decrease in lipophilicity. The reported XLogP3 value for Phenethylamine-d4 is 1.400, compared to 1.419 for unlabeled phenethylamine . While the difference is minor (ΔlogP ≈ -0.02), it reflects the slightly increased polarity of C-D bonds versus C-H bonds, which may influence distribution in biological systems and chromatographic retention under certain conditions.

Physicochemical Properties Lipophilicity Isotope Effects

Benzeneethan-d4-amine (87620-08-4): Validated Application Scenarios Based on Quantitative Evidence


Quantitative LC-MS/MS Bioanalysis of Phenethylamine in Plasma, Urine, and Tissue Homogenates

Phenethylamine-d4 is employed as a stable isotope-labeled internal standard in validated LC-MS/MS methods for the quantification of endogenous and exogenous phenethylamine in biological matrices. The +4 Da mass shift ensures baseline MS separation from the unlabeled analyte, while the identical retention time corrects for matrix effects and extraction variability [1]. This application is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology .

In Vivo Metabolic Tracing and MAO Activity Assessment

The 67-fold brain enrichment of Phenethylamine-d4 relative to unlabeled phenethylamine following equimolar injection provides a unique tracer for studying monoamine oxidase (MAO) activity and phenethylamine catabolism in vivo [1]. Researchers can use this differential accumulation to quantify regional MAO activity, assess the effects of MAO inhibitors, and map metabolic pathways of trace amines in the central nervous system .

Mechanistic Elucidation in Catalytic Hydrogenation and Organic Synthesis

Phenethylamine-d4, with deuterium specifically located at the α and β positions, serves as a mechanistic probe in hydrogenation and hydrogenolysis reactions. Its use in isotopic substitution experiments allows researchers to trace hydrogen/deuterium atom transfer, distinguish between competing reaction pathways, and validate proposed catalytic mechanisms [1]. The low (<3%) d4 incorporation under specific conditions can be used to rule out mechanistic alternatives [1].

Reference Standard for NMR-Based Metabolomics and Structural Confirmation

The unique ²H NMR signature of Phenethylamine-d4, arising from the replacement of four specific hydrogen atoms with deuterium, provides a distinct spectral fingerprint for compound identification and quantification in complex mixtures [1]. This application is valuable in metabolomics studies where unambiguous identification of phenethylamine-related metabolites is required, and in synthetic chemistry for confirming the structure of novel phenethylamine derivatives .

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